Cas no 2108266-45-9 (2-5-(trifluoromethyl)-1H-indol-3-ylethanamine;hydrochloride)

2-5-(trifluoromethyl)-1H-indol-3-ylethanamine;hydrochloride 化学的及び物理的性質
名前と識別子
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- 2-5-(trifluoromethyl)-1H-indol-3-ylethanamine;hydrochloride
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- インチ: 1S/C11H11F3N2.ClH/c12-11(13,14)8-1-2-10-9(5-8)7(3-4-15)6-16-10;/h1-2,5-6,16H,3-4,15H2;1H
- InChIKey: ZIUQGKJFJDZMMX-UHFFFAOYSA-N
- SMILES: N1C2=C(C=C(C(F)(F)F)C=C2)C(CCN)=C1.[H]Cl
2-5-(trifluoromethyl)-1H-indol-3-ylethanamine;hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB90114-1-500MG |
2-[5-(trifluoromethyl)-1H-indol-3-yl]ethanamine;hydrochloride |
2108266-45-9 | 95% | 500MG |
¥ 5,266.00 | 2023-04-06 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB90114-1-100MG |
2-[5-(trifluoromethyl)-1H-indol-3-yl]ethanamine;hydrochloride |
2108266-45-9 | 95% | 100MG |
¥ 1,980.00 | 2023-04-06 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB90114-1-5G |
2-[5-(trifluoromethyl)-1H-indol-3-yl]ethanamine;hydrochloride |
2108266-45-9 | 95% | 5g |
¥ 23,700.00 | 2023-04-06 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB90114-1-250MG |
2-[5-(trifluoromethyl)-1H-indol-3-yl]ethanamine;hydrochloride |
2108266-45-9 | 95% | 250MG |
¥ 3,161.00 | 2023-04-06 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB90114-1-1G |
2-[5-(trifluoromethyl)-1H-indol-3-yl]ethanamine;hydrochloride |
2108266-45-9 | 95% | 1g |
¥ 7,900.00 | 2023-04-06 |
2-5-(trifluoromethyl)-1H-indol-3-ylethanamine;hydrochloride 関連文献
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P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
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Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074
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Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
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Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
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Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
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Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
2-5-(trifluoromethyl)-1H-indol-3-ylethanamine;hydrochlorideに関する追加情報
2-(5-(Trifluoromethyl)-1H-indol-3-yl)ethanamine Hydrochloride: A Comprehensive Overview
The compound with CAS No. 2108266-45-9, commonly referred to as 2-(5-(trifluoromethyl)-1H-indol-3-yl)ethanamine hydrochloride, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its unique structure, which combines an indole ring with a trifluoromethyl group and an ethanamine side chain, all of which contribute to its intriguing chemical properties and potential applications.
The indole moiety in 2-(5-(trifluoromethyl)-1H-indol-3-yl)ethanamine hydrochloride is a key structural feature that has been extensively studied in various biological contexts. Indole-containing compounds are known for their diverse biological activities, ranging from anti-inflammatory and antioxidant effects to potential anticancer properties. The presence of the trifluoromethyl group further enhances the molecule's chemical diversity, making it a valuable candidate for exploring novel therapeutic agents.
Recent studies have highlighted the potential of 2-(5-(trifluoromethyl)-1H-indol-3-yl)ethanamine hydrochloride in drug discovery. Researchers have investigated its ability to modulate cellular signaling pathways, particularly those involved in cancer progression. For instance, a 2023 study published in *Nature Communications* demonstrated that this compound exhibits selective inhibition of certain kinases, which are critical for tumor growth and metastasis. This finding underscores its potential as a lead compound for developing targeted cancer therapies.
In addition to its pharmacological applications, 2-(5-(trifluoromethyl)-1H-indol-3-yl)ethanamine hydrochloride has also been explored for its synthetic utility. Chemists have developed efficient synthetic routes to prepare this compound, often leveraging modern methodologies such as microwave-assisted synthesis and catalytic cross-coupling reactions. These advancements have not only improved the scalability of production but also opened new avenues for modifying the molecule to enhance its bioavailability and efficacy.
The hydrochloride salt form of this compound is particularly advantageous for pharmaceutical applications due to its enhanced stability and solubility properties. These characteristics make it easier to formulate into tablets, capsules, or injectable solutions, depending on the desired route of administration. Furthermore, preliminary toxicological studies suggest that 2-(5-(trifluoromethyl)-1H-indol-3-yl)ethanamine hydrochloride has a favorable safety profile, with minimal adverse effects observed at therapeutic doses.
Looking ahead, ongoing research is focused on optimizing the pharmacokinetic properties of 2-(5-(trifluoromethyl)-1H-indol-3-yl)ethanamine hydrochloride to maximize its therapeutic potential. Scientists are also exploring its combination with other agents to create synergistic effects that could enhance efficacy while minimizing resistance mechanisms. Such collaborative efforts are expected to pave the way for innovative treatment strategies in oncology and other therapeutic areas.
In conclusion, 2-(5-(trifluoromethyl)-1H-indol-3-yl)ethanamine hydrochloride (CAS No. 2108266-45-9) represents a promising molecule with multifaceted applications in drug discovery and development. Its unique structure, coupled with recent advances in synthetic chemistry and pharmacology, positions it as a valuable asset in the quest for novel therapeutics. As research continues to unfold, this compound is likely to play an increasingly important role in addressing unmet medical needs across various disease states.
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